Diisopropylphosphine

Catalog No.
S1894882
CAS No.
20491-53-6
M.F
C6H15P
M. Wt
118.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropylphosphine

CAS Number

20491-53-6

Product Name

Diisopropylphosphine

IUPAC Name

di(propan-2-yl)phosphane

Molecular Formula

C6H15P

Molecular Weight

118.16 g/mol

InChI

InChI=1S/C6H15P/c1-5(2)7-6(3)4/h5-7H,1-4H3

InChI Key

WDIIYWASEVHBBT-UHFFFAOYSA-N

SMILES

CC(C)PC(C)C

Canonical SMILES

CC(C)PC(C)C

Coordination Chemistry: Tailoring Metal Complexes

Diisopropylphosphine acts as a bidentate ligand, meaning it can bind to a central metal atom through two donor sites – the phosphorus atom and a lone pair on one of the nitrogen atoms in the isopropyl groups. This ability makes it valuable in coordination chemistry for synthesizing and studying well-defined transition metal complexes with specific properties.

The bulky isopropyl groups in diisopropylphosphine contribute to its steric bulk, which influences the geometry and reactivity of the formed complexes. Researchers can utilize this steric effect to tune the catalytic activity, selectivity, and stability of these metal complexes for various applications [].

For instance, diisopropylphosphine is a common ligand in nickel and palladium complexes used as catalysts in organic synthesis reactions like cross-coupling reactions, which are crucial for constructing complex organic molecules [].

Studying Dinitrogen Activation: Exploring Nitrogen Fixation

Diisopropylphosphine plays a role in research on dinitrogen (N₂) activation, a process mimicking the natural nitrogen fixation by bacteria. Nitrogen fixation is vital for converting atmospheric nitrogen (unusable by most organisms) into bioavailable forms for biological processes.

By coordinating with transition metals, diisopropylphosphine helps stabilize reactive intermediates formed during N₂ activation. Researchers can then investigate the mechanisms of N₂ bond cleavage and subsequent conversion into usable nitrogen compounds [].

This research has implications for developing new methods for nitrogen fixation, potentially leading to more sustainable agricultural practices by reducing dependence on synthetic nitrogen fertilizers.

Investigating C-C Bond Activation: Understanding Reactivity Patterns

Diisopropylphosphine finds use in studying C-C bond activation, a fundamental process in organic chemistry. C-C bonds are some of the strongest bonds in organic molecules, and their activation is crucial for various transformations.

By coordinating with metal centers, diisopropylphosphine influences their electronic properties, making them more capable of cleaving strong C-C bonds. Researchers can then explore the reactivity patterns of these activated metal complexes towards different organic molecules [].

DIP is a man-made compound synthesized for research purposes. It holds significance in scientific research due to its properties as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds with diverse applications [].


Molecular Structure Analysis

The DIP molecule features a central phosphorus atom (P) bonded to two isopropyl groups (CH(CH₃)₂) via single P-C bonds. The remaining three bonding sites on the phosphorus atom are occupied by lone pairs of electrons, giving DIP a trigonal pyramidal geometry [].

A key feature of DIP's structure is the presence of the bulky isopropyl groups. These groups create steric hindrance, influencing the molecule's reactivity and ability to form complexes with other molecules [].


Chemical Reactions Analysis

Synthesis

DIP can be synthesized by the reaction of lithium diisopropylamide with phosphorus trichloride according to the following balanced equation []:

LiN(CH(CH₃)₂) + PCl₃ → (CH(CH₃)₂)₂P + 3 LiCl

Other Reactions

DIP can participate in various reactions depending on the reaction conditions. Due to its Lewis base character (presence of lone pairs on P), it can act as a ligand and form complexes with transition metals. The bulky isopropyl groups can influence the selectivity and stability of these complexes [].

DIP can also undergo oxidative coupling reactions to form P-P bonded dimers or higher oligomers.

Note


Physical And Chemical Properties Analysis

  • Melting Point: -80 °C []
  • Boiling Point: 143-144 °C []
  • Solubility: Soluble in organic solvents like hexanes, benzene, and toluene []
  • Stability: Air and moisture sensitive, can readily oxidize []

DIP is a hazardous compound due to the following reasons:

  • Toxicity: DIP exhibits moderate acute toxicity and can be harmful upon inhalation, ingestion, or skin contact [].
  • Flammability: DIP is flammable and can readily ignite upon exposure to heat or flame [].
  • Reactivity: DIP is air and moisture sensitive and can react exothermically with strong oxidizing agents [].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H252 (50%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures];
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

Diisopropylphosphine

Dates

Modify: 2023-08-16

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